2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide
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Overview
Description
2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonylamino group attached to a methoxy-methylphenyl ring and a pyridinylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxy-5-methylphenylamine with sulfonyl chloride to form the sulfonylamino derivative. This intermediate is then reacted with pyridin-3-ylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with target proteins, while the pyridinylacetamide moiety can interact with active sites through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenyl isocyanate: This compound shares the methoxy-methylphenyl moiety but differs in its functional groups.
N-pyridin-3-ylacetamide derivatives: These compounds have similar pyridinylacetamide structures but may vary in their substituents.
Uniqueness
2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide is unique due to its combination of a sulfonylamino group with a methoxy-methylphenyl ring and a pyridinylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-5-6-13(22-2)14(8-11)23(20,21)17-10-15(19)18-12-4-3-7-16-9-12/h3-9,17H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSJVPYRADSJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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